2,3- vs 2,4-Dimethoxy Substitution: Regioisomeric Effects
The 2,3-dimethoxy substitution on the benzylidene ring generates an ortho,meta-electron-donating pattern distinct from the more common 2,4- (ortho,para) or 3,4- (meta,para) patterns. In 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones, the benzylidene ring directly conjugates with the electron-withdrawing rhodanine core, making the position of electron-donating groups a dominant factor in determining HOMO–LUMO energies, molecular dipole moments, and target-binding complementarity [1]. In a kinase inhibitor library of 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones, compounds with varying benzylidene substitution exhibited IC50 values against DYRK1A spanning three orders of magnitude (0.028–>10 µM), explicitly demonstrating that the benzylidene substitution pattern determines whether a compound is a nanomolar lead or essentially inactive [2]. While the specific 2,3-dimethoxy compound was not tested in this panel, the 2,3-orientation is structurally preorganized for intramolecular hydrogen-bonding between the two methoxy groups, restricting conformational freedom and presenting a more constrained pharmacophore than the freely rotating 2,4- or 3,4-methoxy groups [1].
| Evidence Dimension | Benzylidene substitution pattern effect on kinase inhibition (DYRK1A IC50) |
|---|---|
| Target Compound Data | Not available; compound not tested in published DYRK1A panel |
| Comparator Or Baseline | (5Z)-5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one (compound 3e): IC50 = 0.028 µM vs. (5Z)-5-benzo[1,3]dioxol-5-ylmethylene-... (compound 5s): IC50 = 0.033 µM; other analogs in the same library showed IC50 >10 µM depending on benzylidene substitution [2] |
| Quantified Difference | Not applicable (target compound IC50 unknown); class-level IC50 range: 0.028 µM to >10 µM (356-fold span) driven solely by benzylidene and core modifications [2] |
| Conditions | In vitro kinase inhibition assay; recombinant DYRK1A, CK1, CDK5/p25, and GSK3α/β; compound concentration range not specified [2] |
Why This Matters
For procurement decisions, the 2,3-dimethoxy pattern represents a distinct regioisomer with unique electronic and conformational properties; substituting a 2,4-dimethoxy analog (more commonly available, e.g., 848989-65-1) will produce a different stereoelectronic surface and potentially non-overlapping biological activity.
- [1] Lim, J. Y., et al. (2022). Review of anticancer potentials and structure-activity relationships (SAR) of rhodanine derivatives. Biomedicine & Pharmacotherapy, 145, 112406. View Source
- [2] Bouillon, A., et al. (2021). Design and Microwave Synthesis of New (5Z) 5-Arylidene-2-thioxo-1,3-thiazolidin-4-one and (5Z) 2-Amino-5-arylidene-1,3-thiazol-4(5H)-one as New Inhibitors of Protein Kinase DYRK1A. HAL: hal-03467664. View Source
